molecular formula C12H16O4 B8648062 Ethyl 3-(4-hydroxyphenyl)-2-methoxypropanoate

Ethyl 3-(4-hydroxyphenyl)-2-methoxypropanoate

Cat. No. B8648062
M. Wt: 224.25 g/mol
InChI Key: SFTYDROGLAWTKI-UHFFFAOYSA-N
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Patent
US05869495

Procedure details

A solution of ethyl 2-diazo-3-(4-hydroxyphenyl)propanoate (c.f. N. Takamura and T. Mizoguchi, Tetrahedron Lett. 1971, 4495) (8.8 g) in benzene (40 mL) was added over 30 minutes to a stirred, refluxing mixture of rhodium (II) acetate dimer (10 mg), methanol 7.9 mL) and benzene (50 mL). The mixture was heated at reflux for a further 30 minutes, then allowed to cool to room temperature overnight and washed with water (2×200 mL). The benzene solution was dried (MgSO4) and evaporated and the residual oil chromatographed twice on silica gel, firstly with 20% ethyl acetate in hexane as eluent and subsequently with 4% ethyl acetate in dichloromethane as eluent to afford the title compound as an oil.
Name
ethyl 2-diazo-3-(4-hydroxyphenyl)propanoate
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](=[C:3]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-].[CH3:17][OH:18]>C1C=CC=CC=1.CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[OH:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][CH:3]([O:18][CH3:17])[C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:11][CH:12]=1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
ethyl 2-diazo-3-(4-hydroxyphenyl)propanoate
Quantity
8.8 g
Type
reactant
Smiles
[N+](=[N-])=C(C(=O)OCC)CC1=CC=C(C=C1)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
7.9 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mg
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil chromatographed twice on silica gel, firstly with 20% ethyl acetate in hexane as eluent and subsequently with 4% ethyl acetate in dichloromethane as eluent

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC(C(=O)OCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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